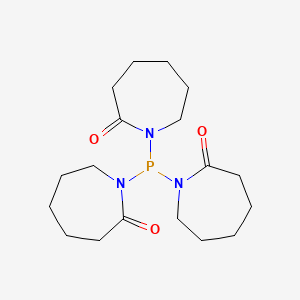
(2,5-Dimethylphenyl)(dimethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylphenyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylphenyl)(dimethyl)phenylsilane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethylphenyl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Functionalized phenylsilane derivatives.
Scientific Research Applications
(2,5-Dimethylphenyl)(dimethyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups and other reactive sites.
Material Science: The compound is used in the synthesis of silicon-based polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive silicon-containing compounds.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)(dimethyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The phenyl groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 2,5-dimethyl substitution on the phenyl group.
Trimethylphenylsilane: Contains three methyl groups bonded to the silicon atom instead of two.
Diphenylsilane: Contains two phenyl groups bonded to the silicon atom.
Uniqueness: (2,5-Dimethylphenyl)(dimethyl)phenylsilane is unique due to the presence of the 2,5-dimethyl substitution on the phenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications in organic synthesis and material science.
Properties
CAS No. |
135609-07-3 |
|---|---|
Molecular Formula |
C16H20Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C16H20Si/c1-13-10-11-14(2)16(12-13)17(3,4)15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI Key |
GATOIGDSKQCYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[Si](C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


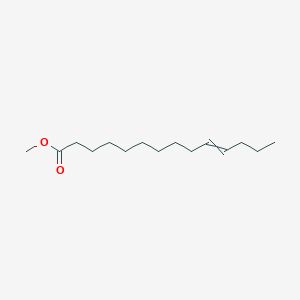
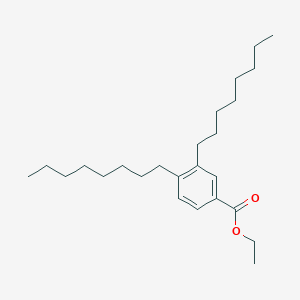
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
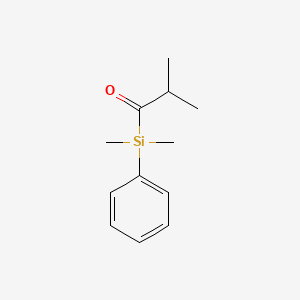
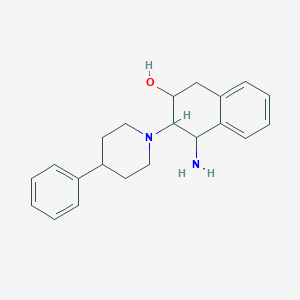
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
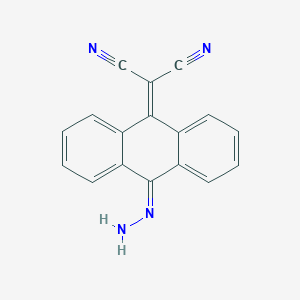
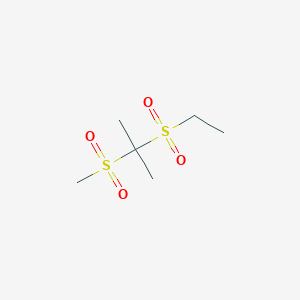
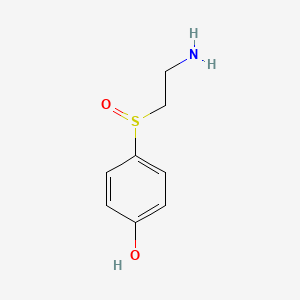


![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)

